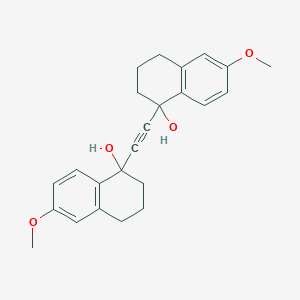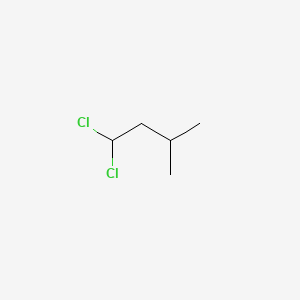
Butane, 1,1-dichloro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 1,1-dichloro-3-methyl- is an organic compound with the molecular formula C₅H₁₀Cl₂. It is a derivative of butane, where two chlorine atoms are attached to the first carbon atom, and a methyl group is attached to the third carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of butane, 1,1-dichloro-3-methyl- typically involves the chlorination of 3-methylbutane. This process can be carried out using chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions usually include controlled temperature and pressure to ensure the selective formation of the desired dichlorinated product .
Industrial Production Methods: Industrial production of butane, 1,1-dichloro-3-methyl- follows similar principles but on a larger scale. The process involves the continuous flow of 3-methylbutane and chlorine gas through a reactor, with precise control over reaction parameters to maximize yield and purity. The product is then purified through distillation and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Butane, 1,1-dichloro-3-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: It can also undergo elimination reactions to form alkenes, particularly under the influence of strong bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in non-polar solvents like ethanol or dimethyl sulfoxide.
Major Products:
Nucleophilic Substitution: The major products are substituted butanes, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 3-methyl-1-butene.
Aplicaciones Científicas De Investigación
Butane, 1,1-dichloro-3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: While not directly used in biological systems, its derivatives and reaction products can be of interest in medicinal chemistry for the development of pharmaceuticals.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of butane, 1,1-dichloro-3-methyl- in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base used in the reaction .
Comparación Con Compuestos Similares
Butane, 1,1-dichloro-3,3-dimethyl-: This compound has an additional methyl group on the third carbon atom, making it more sterically hindered and less reactive in nucleophilic substitution reactions.
Butane, 1,4-dichloro-: This compound has chlorine atoms on the first and fourth carbon atoms, leading to different reactivity patterns and applications.
Butane, 1,3-dichloro-2-methyl-: This compound has chlorine atoms on the first and third carbon atoms and a methyl group on the second carbon atom, resulting in unique chemical properties.
Uniqueness: Butane, 1,1-dichloro-3-methyl- is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its structure allows for selective nucleophilic substitution and elimination reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
625-66-1 |
|---|---|
Fórmula molecular |
C5H10Cl2 |
Peso molecular |
141.04 g/mol |
Nombre IUPAC |
1,1-dichloro-3-methylbutane |
InChI |
InChI=1S/C5H10Cl2/c1-4(2)3-5(6)7/h4-5H,3H2,1-2H3 |
Clave InChI |
VXEMJASOVHTHLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


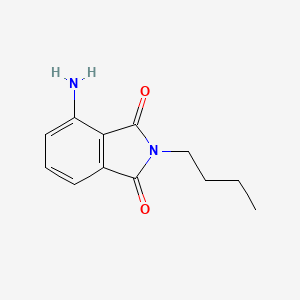
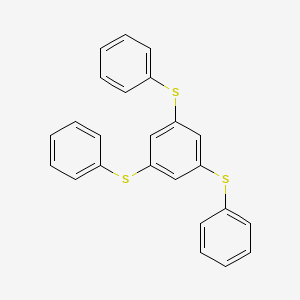
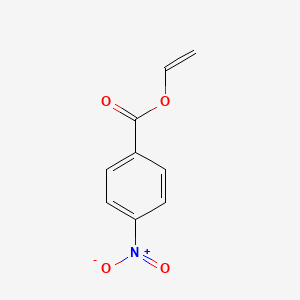
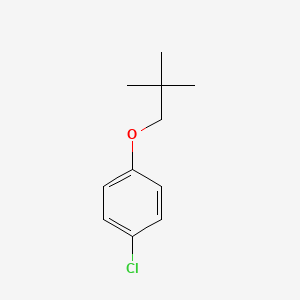
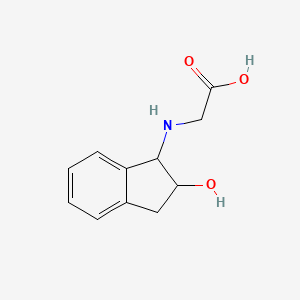
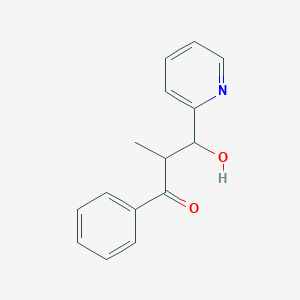

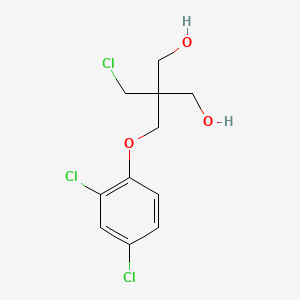
![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
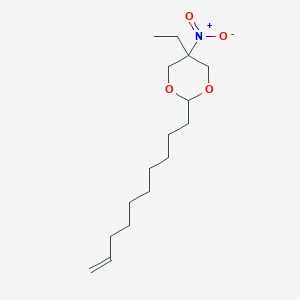
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)

![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
